molecular formula C12H11NO3 B15223464 Ethyl 5-hydroxyisoquinoline-1-carboxylate CAS No. 91569-52-7

Ethyl 5-hydroxyisoquinoline-1-carboxylate

Cat. No.: B15223464
CAS No.: 91569-52-7
M. Wt: 217.22 g/mol
InChI Key: UPFXHSKUQADYPY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyisoquinoline-1-carboxylate is an isoquinoline derivative featuring a hydroxyl group at position 5 and an ethyl carboxylate ester at position 1. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in the second position of a fused benzene ring.

Properties

CAS No.

91569-52-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 5-hydroxyisoquinoline-1-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9-4-3-5-10(14)8(9)6-7-13-11/h3-7,14H,2H2,1H3

InChI Key

UPFXHSKUQADYPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an ortho-substituted benzaldehyde with an amine, followed by cyclization and esterification. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxyisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted isoquinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-hydroxyisoquinoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Isoquinoline Derivatives

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)
  • Structure: Contains methoxy groups at positions 6 and 7, a methyl group at position 1, and a partially saturated (3,4-dihydro) isoquinoline ring.
  • Methoxy groups enhance lipophilicity (XLogP3 ~3.3 for similar brominated isoquinolines ), whereas the hydroxyl group in the target compound increases polarity.
  • Applications: Dihydroisoquinolines are often intermediates in alkaloid synthesis or studied for CNS activity .
Ethyl 6-Bromoisoquinoline-1-Carboxylate
  • Structure : Features a bromine substituent at position 6 and an ethyl carboxylate ester at position 1.
  • Key Differences :
    • Bromine’s electron-withdrawing effect increases electrophilic substitution reactivity compared to the hydroxyl group in the target compound.
    • Higher molecular weight (280.12 vs. ~247.29 for hydroxyl analogs) and lipophilicity (XLogP3 = 3.3) .
  • Applications : Brominated derivatives are common in cross-coupling reactions for drug discovery .
Ethyl 8-Hydroxyquinoline-5-Carboxylate
  • Structure: A quinoline (nitrogen at position 1) with hydroxyl and carboxylate groups at positions 8 and 5, respectively.
  • Key Differences: Quinoline vs. isoquinoline core alters electronic distribution and binding interactions in biological systems. Hydroxyl at position 8 may influence metal chelation properties, unlike position 5 in the target compound .
  • Applications: Quinoline derivatives are widely used as antimicrobial and anticancer agents .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight XLogP3 Hydrogen Bonding Reference
Ethyl 5-hydroxyisoquinoline-1-carboxylate* Isoquinoline 5-OH, 1-COOEt ~247.3 (est.) ~2.5 2 donors, 3 acceptors
Ethyl 6-bromoisoquinoline-1-carboxylate Isoquinoline 6-Br, 1-COOEt 280.12 3.3 3 acceptors
Ethyl 8-hydroxyquinoline-5-carboxylate Quinoline 8-OH, 5-COOEt 233.22 ~2.8 2 donors, 3 acceptors
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Dihydroisoquinoline 6,7-OCH₃, 1-CH₃ 307.35 (est.) ~2.8 3 acceptors

*Estimated values based on structural analogs.

Reactivity and Functional Group Impact

  • Hydroxyl vs. Methoxy/Bromo Groups :
    • The hydroxyl group in the target compound increases hydrogen bonding capacity (polarity), enhancing solubility in polar solvents compared to methoxy or brominated analogs.
    • Bromine’s steric bulk and electronegativity may favor nucleophilic aromatic substitution, whereas hydroxyl groups participate in oxidation or conjugation reactions .
  • Ester Position: Carboxylate esters at position 1 (isoquinoline) vs. position 2 (indole derivatives, e.g., Ethyl 5-isopropoxy-1H-indole-2-carboxylate ) alter steric accessibility for enzymatic hydrolysis or receptor binding.

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